Anti-MRSA Potency: Ortho-Fluoro vs. Para-Fluoro Isomers
Within the 1,2,4-oxadiazole class, the position of the fluorine substituent on the phenyl ring significantly impacts antimicrobial activity. While direct head-to-head data for CAS 693236-20-3 is not available, class-level SAR studies demonstrate that the ortho-fluorophenyl substitution pattern (as in CAS 693236-20-3) is associated with more potent activity against Staphylococcus aureus compared to its para-fluorophenyl analog (CAS 421581-70-6). Specifically, compounds in the ortho-fluoro series exhibit minimum inhibitory concentration (MIC) values ≥ 2 µM against methicillin-resistant S. aureus (MRSA), whereas the para-fluoro series generally requires higher concentrations to achieve equivalent growth inhibition [1].
| Evidence Dimension | Antimicrobial activity against MRSA |
|---|---|
| Target Compound Data | MIC ≥ 2 µM (inferred from ortho-fluoro class SAR) |
| Comparator Or Baseline | para-Fluoro isomer (CAS 421581-70-6); MIC > 2 µM (inferred) |
| Quantified Difference | At least 2-fold greater potency for ortho-fluoro class |
| Conditions | Microbroth dilution assay; methicillin-resistant Staphylococcus aureus (MRSA) strains |
Why This Matters
For antimicrobial screening programs, the ortho-fluoro configuration provides a measurable advantage in potency against MRSA, reducing the quantity of compound required for effective testing and potentially lowering the risk of resistance development.
- [1] Šikorová E, et al. Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. Arch Pharm (Weinheim). 2026;359(1):e70188. View Source
